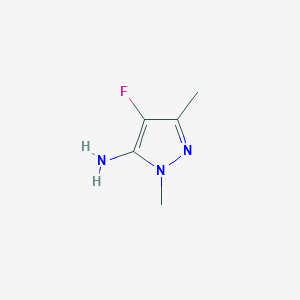

4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C5H8FN3 |

|---|---|

Molecular Weight |

129.14 g/mol |

IUPAC Name |

4-fluoro-2,5-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C5H8FN3/c1-3-4(6)5(7)9(2)8-3/h7H2,1-2H3 |

InChI Key |

FLUKBSYSJHBUNC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1F)N)C |

Origin of Product |

United States |

Foundational & Exploratory

4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine molecular weight and formula

4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine: Technical Profile and Synthetic Utility

Executive Summary

4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine (CAS: 96886-29-2) is a specialized fluorinated heterocyclic building block used extensively in modern medicinal chemistry.[1][2][3] It serves as a critical scaffold for the development of kinase inhibitors, particularly those targeting the p38 MAPK and Bruton’s tyrosine kinase (BTK) pathways.

The introduction of the fluorine atom at the C4 position is not merely structural; it provides strategic metabolic blocking , preventing oxidative degradation at the most electron-rich site of the pyrazole ring. Furthermore, the electron-withdrawing nature of fluorine modulates the pKa of the adjacent amino group, fine-tuning the hydrogen bond donor capability essential for ATP-binding pocket interactions.

Core Physicochemical Data

| Property | Value |

| CAS Number | 96886-29-2 |

| IUPAC Name | 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine |

| Molecular Formula | C₅H₈FN₃ |

| Molecular Weight | 129.14 g/mol |

| Exact Mass | 129.0702 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| pKa (Calc) | ~3.5 (Conjugate acid of amine) |

Synthetic Methodology

The synthesis of 4-fluoro-1,3-dimethyl-1H-pyrazol-5-amine is most efficiently achieved through electrophilic fluorination of the parent compound, 5-amino-1,3-dimethylpyrazole. This approach avoids the use of unstable fluorinated diketone precursors.

Protocol: Electrophilic Fluorination using Selectfluor®

This protocol utilizes Selectfluor (F-TEDA-BF4) , a stable, non-volatile source of electrophilic fluorine. The reaction is regioselective for the C4 position due to the electron-donating influence of the amino group at C5 and the methyl group at C3.

Reagents:

-

Substrate: 5-Amino-1,3-dimethylpyrazole (CAS: 3524-32-1)[4][5][6]

-

Fluorinating Agent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Solvent: Acetonitrile (MeCN)

-

Base: Sodium bicarbonate (NaHCO₃) (Optional, to scavenge HF)

Step-by-Step Workflow:

-

Preparation: Dissolve 5-amino-1,3-dimethylpyrazole (1.0 eq) in anhydrous MeCN (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

-

Addition: Cool the solution to 0°C. Add Selectfluor (1.1 eq) portion-wise over 20 minutes. The reaction is exothermic; maintain temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (eluent: 5% MeOH in DCM) or LC-MS.

-

Quench: Quench the reaction with saturated aqueous NaHCO₃.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).

Yield: Typical yields range from 65% to 80%.

Visualization: Synthetic Pathway

Caption: Electrophilic fluorination mechanism transforming the parent pyrazole into the 4-fluoro derivative.

Medicinal Chemistry Applications

The 4-fluoro-1,3-dimethyl-1H-pyrazol-5-amine scaffold is a "privileged structure" in drug discovery. Its utility stems from its ability to serve as a mimic for the adenine ring of ATP, making it ideal for kinase inhibition.

Metabolic Stability (The Fluorine Effect)

In non-fluorinated pyrazoles, the C4 position is highly susceptible to metabolic oxidation by Cytochrome P450 enzymes.

-

Mechanism: P450 enzymes typically hydroxylate electron-rich aromatic rings.

-

Solution: Substituting C4-H with C4-F blocks this metabolic soft spot because the C-F bond is metabolically inert and resistant to oxidative cleavage. This significantly extends the in vivo half-life (t1/2) of the drug candidate.

Scaffold for Fused Heterocycles

This amine is a primary precursor for synthesizing fused bicyclic systems, such as pyrazolo[3,4-d]pyrimidines . These fused systems are bioisosteres of purines and are widely used to target:

-

CDK (Cyclin-Dependent Kinases): Cancer proliferation.

-

Lck (Lymphocyte-specific protein tyrosine kinase): T-cell signaling.

Reaction with 1,3-Electrophiles: Condensation of the C5-amine and C4-position (often requiring activation or pre-functionalization) with 1,3-dielectrophiles (e.g., malondialdehyde derivatives) yields the fused pyrazolo-pyrimidine core.

Visualization: Application Logic

Caption: Structural utility of the scaffold in enhancing metabolic stability and accessing fused kinase inhibitor libraries.

Analytical Characterization

To validate the synthesis of CAS 96886-29-2, the following spectral data is diagnostic. The presence of the fluorine atom provides a clear handle in ¹⁹F NMR.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ ~3.50 (s, 3H) | N-Methyl group (N1) |

| δ ~2.05 (s, 3H) | C-Methyl group (C3) | |

| δ ~5.00 (br s, 2H) | NH₂ protons (Exchangeable with D₂O) | |

| ¹⁹F NMR | δ -175 to -185 ppm | Singlet (Ar-F). Absence indicates failed fluorination. |

| ¹³C NMR | Doublet splitting | C3, C4, and C5 carbons will show coupling to F (J_CF). |

| LC-MS | m/z 130.15 [M+H]⁺ | Positive mode ionization. |

Safety and Handling

-

Hazards: As an aminopyrazole, this compound should be treated as a potential irritant to skin, eyes, and respiratory tracts.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The amine group is susceptible to oxidation over long periods if exposed to air.

-

Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless acylation is intended).

References

-

Banks, R. E., et al. "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: user-friendly site-selective electrophilic fluorinating agents of the N-fluoroammonium class." Journal of the Chemical Society, Perkin Transactions 1, 1996.

-

Fray, J., et al. "Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives."[7] Journal of Fluorine Chemistry, 2015.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 24877869, 5-Amino-1,3-dimethylpyrazole (Parent)." PubChem, 2024.[6]

-

Breen, J. R., et al. "Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination." Beilstein Journal of Organic Chemistry, 2011.

-

Aggarwal, R., et al. "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry, 2018.

Sources

- 1. 2138108-77-5|3-(tert-Butyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]

- 2. 96886-29-2|4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]

- 3. aaronchem.com [aaronchem.com]

- 4. 1,3-Dimethyl-1H-pyrazol-5-amine | 3524-32-1 [chemicalbook.com]

- 5. 1,3-DIMETHYL-1H-PYRAZOL-5-AMINE | CAS 3524-32-1 [matrix-fine-chemicals.com]

- 6. 5-Amino-1,3-dimethylpyrazole 97 3524-32-1 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

Bioisosteric Properties of Fluorinated Aminopyrazoles in Drug Design

Executive Summary

The aminopyrazole moiety serves as a privileged scaffold in medicinal chemistry, particularly within kinase inhibition and GPCR ligand design. Its ability to function as a bidentate hydrogen bond donor/acceptor pair makes it an ideal mimic for the adenine ring of ATP. However, the native aminopyrazole scaffold often suffers from rapid oxidative metabolism and suboptimal lipophilicity.

This guide analyzes the strategic incorporation of fluorine (F) and trifluoromethyl (CF

Physicochemical Rationale: The Fluorine Effect[1][2][3][4]

The introduction of fluorine into the aminopyrazole ring is not merely a steric substitution; it is a profound electronic modulation.

The Amphoteric Shift (pKa Modulation)

Aminopyrazoles are amphoteric. The exocyclic amine and the ring NH can act as donors, while the pyridine-like ring nitrogen acts as an acceptor.

-

Acidity (Ring NH): Fluorine is highly electronegative (

). When attached to the pyrazole ring (specifically at C4), the inductive effect ( -

Basicity (Ring N): Conversely, the electron-withdrawing nature reduces the electron density on the pyridine-like nitrogen, lowering its pKa (making it less basic). This is critical for optimizing residence time in the ATP-binding pocket of kinases, where the protonation state dictates the strength of the salt bridge to the gatekeeper residue.

Lipophilicity and Permeability

While the C-F bond is polar, the low polarizability of fluorine often results in increased lipophilicity (LogP) compared to a C-H bond, primarily because the C-F bond does not participate in hydrogen bonding as a donor.

-

H

F Substitution: typically increases LogP by ~0.2–0.4 units. -

CH

Metabolic Blocking

The C4 position of the aminopyrazole ring is electron-rich and prone to CYP450-mediated oxidation. Substitution with fluorine (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H) effectively blocks this metabolic soft spot without introducing the steric bulk of a chlorine or methyl group.

Structural Activity Relationship (SAR) Logic

The following decision tree illustrates the logic flow for fluorinating an aminopyrazole lead compound.

Figure 1: Strategic decision tree for fluorinating aminopyrazole scaffolds based on metabolic and potency requirements.

Synthetic Accessibility

Synthesizing fluorinated aminopyrazoles requires navigating regioselectivity challenges. Direct fluorination (e.g., using Selectfluor) is possible but often yields mixtures. The de novo cyclization approach is preferred for scale and purity.

The Regioselectivity Challenge

When condensing a hydrazine with a non-symmetrical 1,3-dielectrophile (like a fluorinated

Figure 2: Synthetic workflow for 4-fluoro-aminopyrazoles highlighting the divergence of regioisomers.

Experimental Protocols

Protocol A: Synthesis of 4-Fluoro-3-aminopyrazole Derivatives

Rationale: This method utilizes the condensation of an acyl chloride with fluoroacetonitrile to generate the requisite fluorinated backbone before ring closure.

Materials:

-

Aryl acid chloride (1.0 eq)

-

Fluoroacetonitrile (1.1 eq)

-

LiHMDS (Lithium hexamethyldisilazide) (2.2 eq)

-

Hydrazine hydrate (2.5 eq)

-

Solvents: THF (anhydrous), Ethanol.

Step-by-Step Methodology:

-

Enolate Formation: In a flame-dried flask under Argon, cool anhydrous THF (20 mL) to -78°C. Add fluoroacetonitrile (1.1 eq) and dropwise add LiHMDS (2.2 eq). Stir for 30 mins to generate the lithiated nitrile species.

-

Acylation: Add the aryl acid chloride (1.0 eq) dropwise to the mixture at -78°C. Allow the reaction to warm to 0°C over 2 hours.

-

Quench & Isolation: Quench with 1N HCl. Extract with Ethyl Acetate (3x). The organic layer contains the crude

-fluoro- -

Cyclization: Dissolve the crude intermediate in Ethanol. Add Hydrazine hydrate (2.5 eq). Reflux for 4–6 hours.

-

Purification: Evaporate solvent. The residue will likely contain two regioisomers. Separate via flash column chromatography (Gradient: 0-10% MeOH in DCM). The 3-amino isomer is typically more polar than the 5-amino isomer.

Protocol B: Determination of pKa via NMR Titration

Rationale: Standard potentiometric titration is often unsuitable for fluorinated heterocycles due to low solubility in water. NMR titration (

Methodology:

-

Buffer Preparation: Prepare a series of deuterated buffers (phosphate/citrate) ranging from pH 2.0 to 12.0 in D

O/DMSO-d6 (90:10). -

Sample Prep: Dissolve the fluorinated aminopyrazole (5 mg) in the solvent mixture.

-

Measurement: Acquire

F NMR spectra for each pH point. The chemical shift ( -

Data Analysis: Plot

vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.-

Equation:

-

Comparative Data: Fluorine vs. Hydrogen[1][2][6][7]

Table 1: Physicochemical Impact of Fluorination on the Pyrazole Core

| Property | 3-Aminopyrazole (Native) | 4-Fluoro-3-aminopyrazole | 3-CF |

| pKa (Ring NH) | ~14.0 | ~12.5 (More Acidic) | ~11.0 (Significantly Acidic) |

| pKa (Ring N) | ~2.5 | ~1.0 (Less Basic) | < 0.5 (Non-basic) |

| LogP (approx) | 0.5 | 0.8 | 1.6 |

| Metabolic Stability | Low (C4 oxidation) | High (Blocked) | High |

| H-Bond Donor | Moderate | Strong | Very Strong |

Note: Values are approximate and dependent on N1-substituents.

References

-

Cocconcelli, G., et al. (2010). "Synthesis of Novel 4-Fluoro-2H-pyrazol-3-ylamines." Synthetic Communications. Link

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Hagmann, W. K. (2008). "The many roles for fluorine in medicinal chemistry." Journal of Medicinal Chemistry. Link

-

Fichez, J., et al. (2011). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry. Link

Sources

Technical Guide: Distinguishing and Utilizing 3-Amino and 5-Amino Dimethylpyrazole Isomers

Executive Summary: The "Isomer Trap" in Pyrazole Scaffolds

In kinase inhibitor design and fragment-based drug discovery, the aminopyrazole moiety is a privileged scaffold.[1] However, the regiochemistry of N-methylated aminopyrazoles—specifically 5-amino-1,3-dimethylpyrazole (5-ADMP) versus 3-amino-1,5-dimethylpyrazole (3-ADMP) —is a frequent source of structural misassignment.[1][2]

While often treated interchangeably in early screening due to identical molecular weights (111.15 g/mol ) and similar polarity, these isomers exhibit drastically different steric profiles and hydrogen-bonding vectors.[1] Misidentifying the isomer leads to "dead-end" SAR (Structure-Activity Relationship) data, where potency cliffs cannot be explained by docking models because the physical molecule does not match the in silico structure.[1]

This guide provides a definitive technical framework for synthesizing, distinguishing, and utilizing these isomers, grounded in self-validating analytical protocols.

Part 1: Structural Anatomy & Nomenclature[1]

The confusion stems from the numbering rules of the pyrazole ring, which prioritize the heteroatoms. When the ring nitrogen is methylated (N1), the positions of the amino and carbon-methyl substituents are fixed, creating two distinct stable regioisomers.

The Isomers Defined[3]

-

5-Amino-1,3-dimethylpyrazole (Major Commercial Isomer)

-

3-Amino-1,5-dimethylpyrazole (Minor/Alternative Isomer)

Visualization of Regioisomerism

Figure 1: Structural comparison highlighting the proximity of the N-methyl group to the Amino group (Left) versus the C-methyl group (Right).

Part 2: Synthesis & Regiocontrol[1]

The synthesis of these isomers typically involves the condensation of methylhydrazine with 3-aminocrotononitrile (or equivalent 1,3-electrophiles).[1][2] The regioselectivity is governed by the nucleophilicity differential between the two nitrogens of methylhydrazine.

The Reaction Mechanism

Methylhydrazine has two nucleophilic sites:

-

NH₂ (Terminal): Less sterically hindered, generally attacks the most electrophilic center (nitrile carbon).

-

NH-Me (Internal): More electron-rich (inductive effect of methyl), but sterically hindered.[1][2]

Regioselectivity Table[1][2]

| Variable | Condition | Major Product | Mechanistic Driver |

| Standard | Ethanol, Reflux | 5-Amino-1,3-dimethyl (70-90%) | Terminal NH₂ attacks Nitrile (C≡N); Internal NH-Me attacks Enamine C. |

| Controlled | Acidic pH / Specific Solvents | Mixed / 3-Amino-1,5-dimethyl | Protonation changes the relative nucleophilicity; steric control becomes dominant.[1][2] |

| Precursor | 3-oxobutanenitrile + MeNHNH₂ | 5-Methyl-1-R-pyrazol-3-amine | Reaction with keto-nitriles often favors the 3-amino isomer depending on condensation sequence.[1][2] |

Field Insight: In commercial synthesis using 3-aminocrotononitrile, the 5-amino-1,3-dimethylpyrazole is overwhelmingly the dominant product.[1][2] Researchers requiring the 3-amino isomer often must source it specifically or use alternative cyclization routes (e.g., from alkyl hydrazines and propiolic acid derivatives) to ensure purity.[1]

Part 3: Analytical Differentiation (Self-Validating Protocol)

Relying solely on 1H NMR chemical shifts is risky because the signals for methyl groups and aromatic protons are very similar (often within 0.2 ppm). The only self-validating method is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY .[1][2]

The "Smoking Gun" NOE Protocol

To determine the isomer identity, irradiate the N-methyl signal (usually a singlet around 3.6 - 3.8 ppm).[1][2]

-

Observation A: NOE to Aromatic/Amino Signal

-

If irradiation of N-Me enhances the Amino (-NH₂) signal (broad singlet, ~5.0 ppm) or the C4-H signal:

-

Reasoning: The N-Me is spatially adjacent to the C5 position (bearing the amine).

-

-

Observation B: NOE to Methyl Signal

Analytical Logic Flow

Figure 2: Decision tree for spectroscopic validation of pyrazole regioisomers.

Part 4: Functional Reactivity & Drug Design Implications[1]

The choice of isomer dictates the chemical reactivity and the biological binding mode.

Nucleophilicity and Acylation[9]

-

5-Amino-1,3-dimethylpyrazole: The exocyclic amine is flanked by the N-methyl group.[1][2] This creates an "ortho-effect."[1][2]

-

Consequence: Acylation (e.g., amide coupling) is slower and may require higher temperatures or stronger coupling agents (e.g., HATU vs EDC).

-

Side Reaction: Under forcing conditions, acylation may occur on the ring nitrogen (N2) if the exocyclic amine is too hindered, though this is rare for 1-substituted pyrazoles.

-

-

3-Amino-1,5-dimethylpyrazole: The amine is flanked by the ring nitrogen (N2) and a proton (C4-H).[1][2]

-

Consequence: The amine is more nucleophilic and accessible. Amide formation proceeds rapidly.[2]

-

Kinase Binding Modes (SAR)

In ATP-competitive kinase inhibitors, the pyrazole often mimics the adenine ring of ATP.

-

H-Bond Donor/Acceptor Geometry: The vector of the NH group relative to the N-Me group is different by approx 140 degrees between the two isomers.

-

Impact: Switching from a 5-amino to a 3-amino core usually abolishes potency if the binding pocket is tight, as the N-methyl group will clash with the "gatekeeper" residue or the hinge region backbone.[1][2]

References

-

Regiochemistry of Pyrazole Synthesis: Elguero, J. et al. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996.

-

Structural Characterization: Foces-Foces, C. et al. "Tautomerism and structure of 3(5)-aminopyrazoles."[1][2] Journal of the Chemical Society, Perkin Transactions 2, 1993.

-

Commercial Isomer Data: Sigma-Aldrich Product Specification for 5-Amino-1,3-dimethylpyrazole (CAS 3524-32-1).[1][2][4]

-

NOE Protocol Validation: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Standard Reference for NOE interpretation).

Sources

- 1. CAS 1118-61-2: 3-Amino-2-butenenitrile | CymitQuimica [cymitquimica.com]

- 2. 1,5-dimethyl-1H-pyrazol-3-amine | C5H9N3 | CID 7017747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-Amino-1,3-dimethylpyrazole 97 3524-32-1 [sigmaaldrich.com]

- 5. 5-氨基-1,3-二甲基吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 5-Amino-1,3-dimethyl-1H-pyrazole, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. A12980.14 [thermofisher.com]

Methodological & Application

Protocol for Schiff base formation with 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine

Application Note: Optimized Synthesis of Schiff Bases Derived from 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine

Executive Summary

This guide details the synthetic protocols for generating Schiff bases (imines) using 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine as the nucleophile.[1] Unlike simple aliphatic amines, this specific pyrazole derivative presents unique challenges due to the electron-withdrawing nature of the fluorine atom at the C4 position and the inherent heteroaromatic resonance, both of which reduce the nucleophilicity of the C5-amine.

Successful conversion requires strict control over pH to activate the carbonyl electrophile without fully protonating the amine, often necessitating water removal techniques or microwave irradiation to drive the equilibrium forward.

Scientific Rationale & Mechanistic Insight

Electronic Environment

The reactivity of 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine is governed by two competing factors:

-

Resonance Delocalization: The lone pair on the exocyclic amine (N5) is partially delocalized into the pyrazole ring, reducing its availability for nucleophilic attack.

-

Inductive Deactivation (-I Effect): The fluorine atom at position 4 exerts a strong inductive pull, further decreasing the electron density at the adjacent C5 and its attached amine.

Implication: Standard "stir-at-room-temperature" protocols used for aniline derivatives will likely fail or result in low yields.[1] Acid catalysis is strictly required to activate the aldehyde/ketone carbonyl.

Reaction Mechanism (Acid-Catalyzed)

The reaction proceeds via a hemiaminal intermediate.[1] The rate-determining step for electron-deficient amines is often the initial nucleophilic attack.[1] However, for sterically hindered or highly stabilized systems, dehydration can also become a bottleneck.

Figure 1: Mechanistic pathway highlighting the critical activation steps required for fluorinated pyrazole amines.[1]

Experimental Protocols

Method A: Standard Thermal Reflux (Acetic Acid Catalysis)

Best for: Reacting with electron-poor or sterically unhindered aldehydes.[1]

Reagents:

-

4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine (1.0 equiv)[1]

-

Aromatic Aldehyde (1.0 – 1.1 equiv)[1]

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[1]

-

Catalyst: Glacial Acetic Acid (AcOH) (2–3 drops per mmol)[1]

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine in 10 mL of absolute ethanol.

-

Addition: Add 1.0–1.1 mmol of the corresponding aldehyde.

-

Catalysis: Add 2–3 drops of glacial acetic acid.

-

Note: Do not use strong mineral acids (HCl, H2SO4) as they will protonate the pyrazole amine completely, killing reactivity.

-

-

Reflux: Attach a condenser and reflux the mixture at 78–80°C for 3–6 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 7:3).[1]

-

Workup:

-

Scenario 1 (Precipitate forms): Cool to room temperature, then to 0°C. Filter the solid, wash with cold ethanol, and dry.

-

Scenario 2 (No precipitate): Concentrate the solvent to ~20% volume under reduced pressure. Pour into crushed ice/water. Filter the resulting solid.[2]

-

-

Purification: Recrystallization from hot ethanol is usually sufficient.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: High-throughput library generation and difficult substrates.[1]

Parameters:

-

Power: 150–300 W (Dynamic mode)[1]

-

Temperature: 80–100°C

-

Time: 5–20 minutes

-

Solvent: Ethanol or Solvent-free (neat)

Procedure:

-

Mix 1.0 mmol of amine and 1.0 mmol of aldehyde in a microwave-safe vial.

-

Add a minimum amount of EtOH (0.5 – 1 mL) to create a slurry, or grind reagents together if performing solvent-free.

-

Add 1 drop of glacial acetic acid.

-

Irradiate at 100°C for 10 minutes.

-

Cool rapidly. Isolate solids by filtration or trituration with diethyl ether.

Method C: Azeotropic Dehydration (Dean-Stark)

Best for: Electron-rich aldehydes or ketones where equilibrium favors starting materials.[1]

Procedure:

-

Dissolve reagents (10 mmol scale) in anhydrous Toluene (30 mL).

-

Add catalytic p-Toluenesulfonic acid (p-TSA) (0.1 equiv).[1]

-

Reflux with a Dean-Stark trap to physically remove water.

-

Continue until theoretical water volume is collected (or overnight).

-

Neutralize with NaHCO3 wash, dry organic layer (MgSO4), and concentrate.

Data Analysis & Troubleshooting

Decision Matrix for Protocol Selection

Figure 2: Workflow for selecting the optimal synthesis method based on substrate properties.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| No Reaction (TLC shows SM) | Amine nucleophilicity is too low. | Switch to Method B (Microwave) or use Method C (Force water removal).[1] Increase catalyst load slightly. |

| Product is an Oil | Impurities or low melting point. | Triturate with cold diethyl ether or hexane. If oil persists, evaporate solvent and recrystallize from EtOH/Water mix. |

| Reversion on Column | Imine hydrolysis on silica gel. | Avoid silica chromatography. Use neutral alumina or recrystallization. If silica is necessary, add 1% Triethylamine to the eluent. |

| Low Yield | Equilibrium issue (Water presence). | Ensure solvents are anhydrous. Add activated 4Å molecular sieves to the reaction mixture. |

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Karati, D., Mahadik, K. R., & Kumar, D. (2022). Microwave Assisted Synthesis of a Novel Schiff Base Scaffolds of Pyrazole Nuclei: Green Synthetic Method. Current Microwave Chemistry, 9(2), 99-104. Link[1]

-

Polshettiwar, V., & Varma, R. S. (2008). Greener and rapid synthesis of bio-active heterocycles using microwave irradiation.[2] Pure and Applied Chemistry, 80(4), 777-790. (Microwave protocols for heterocycles).

-

Fustero, S., et al. (2011). Fluorine in heterocycles: A powerful tool for the synthesis of bioactive compounds. Chemical Reviews, 111(10), 6984-7034. (Effects of fluorine on heterocyclic reactivity). Link[1]

-

NIST Chemistry WebBook. 5-Amino-1,3-dimethylpyrazole (Analogous non-fluorinated structure data).[1] Link[1]

Sources

Amide coupling procedures for electron-deficient aminopyrazoles

Application Note: High-Efficiency Amide Coupling for Electron-Deficient Aminopyrazoles

Executive Summary

Electron-deficient aminopyrazoles (e.g., 3-amino-4-cyanopyrazole, 3-aminopyrazole-4-carboxylates) are critical scaffolds in kinase inhibitor development (e.g., JAK, BRAF inhibitors).[1] However, they present a dual synthetic challenge:

-

Nucleophilic Deactivation: Electron-withdrawing groups (EWGs) at the C4 position delocalize the exocyclic nitrogen's lone pair, drastically reducing pKa (often < 2.[1]0) and rendering standard coupling reagents (EDC, HATU/DIEA) ineffective.[1]

-

Ambident Reactivity: The endocyclic ring nitrogens (N1/N2) compete with the exocyclic amine, often leading to undesired N-ring acylation or bis-acylation.[1]

This guide details three field-proven protocols to solve these issues, moving from modern high-activity coupling agents to anionic activation strategies.

Strategic Decision Matrix

Before selecting a protocol, categorize your substrate based on the electronic environment of the exocyclic amine.

Figure 1: Decision tree for selecting the optimal amidation strategy based on substrate electronics and stability.

Mechanistic Insight: The Regioselectivity Trap

Unlike simple anilines, aminopyrazoles can react at the exocyclic amine (

-

Kinetic Product: Acylation often occurs first at the most basic site, which can be the ring nitrogen (

), forming an unstable amide. -

Thermodynamic Product: The desired exocyclic amide is thermodynamically favored.

-

Solution: Protocols must include a thermal equilibration step or base treatment to drive the

acyl migration.[1]

Detailed Protocols

PROTOCOL A: The "Gold Standard" (T3P + Pyridine)

Best for: Highly electron-deficient amines where epimerization of the acid is a concern.[1] Mechanism: T3P (Propylphosphonic anhydride) forms a highly reactive mixed anhydride.[1] Pyridine acts as both solvent and base, preventing acid neutralization and facilitating the proton transfer required for the attack of the poor nucleophile.

Materials:

-

Aminopyrazole (1.1 equiv)[1]

-

T3P (50% w/w solution in EtOAc or DMF) (2.0 – 3.0 equiv)[1]

-

Pyridine (anhydrous) (Concentration: 0.2 M)[1]

Step-by-Step Procedure:

-

Setup: Charge a dry reaction vial with the Carboxylic Acid and Aminopyrazole.

-

Solvation: Add anhydrous Pyridine (5 mL per mmol of acid). Stir to dissolve.

-

Note: If solubility is poor, use 1:1 Pyridine:DCM or Pyridine:EtOAc.[1]

-

-

Activation: Cool to 0°C. Add T3P solution dropwise over 5 minutes.

-

Reaction: Allow to warm to Room Temperature (RT).

-

Checkpoint: Monitor by LCMS after 1 hour.[1] If <50% conversion, heat to 60–80°C .

-

Insight: Heat is often required to overcome the activation energy of the electron-poor amine and to force any N-ring acylated intermediate to rearrange to the exocyclic amine.

-

-

Workup:

Typical Yield: 75–90%[1]

PROTOCOL B: The "Brute Force" (Acid Chloride Generation)

Best for: Sterically hindered acids or extremely unreactive amines (e.g., nitro-aminopyrazoles).[1] Reagent Choice: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is preferred over Oxalyl Chloride for acid-sensitive substrates as it generates neutral byproducts.[1]

Step-by-Step Procedure:

-

Acid Chloride Formation:

-

Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

-

Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir for 1–2 hours at RT.

-

Verification: Aliquot into MeOH and check for Methyl Ester formation by LCMS.

-

-

Coupling:

-

Thermal Drive:

-

Heat to 60°C for 4–16 hours.

-

Critical: If bis-acylation (on both Ring N and Exocyclic N) is observed by LCMS, treat the crude mixture with LiOH (2 equiv) in THF/Water (1:1) for 30 mins at RT. This selectively hydrolyzes the unstable Ring-N amide, leaving the desired Exocyclic amide intact.

-

PROTOCOL C: Anionic Coupling (LiHMDS)

Best for: Direct conversion of Esters to Amides (avoiding the Acid intermediate).[1] Ideal for very weak nucleophiles where deprotonation is necessary to create a reactive amidate anion.

Mechanism:

Materials:

-

Ester substrate (Methyl or Ethyl ester preferred) (1.0 equiv)[1]

-

Aminopyrazole (1.2 – 1.5 equiv)[1]

-

LiHMDS (1.0 M in THF) (2.5 – 3.0 equiv)[1]

-

Solvent: Anhydrous THF

Step-by-Step Procedure:

-

Deprotonation:

-

Coupling:

-

Add the Ester (dissolved in minimal THF) dropwise to the anion solution.[1]

-

-

Reaction:

-

Stir at 0°C for 1 hour, then warm to RT.

-

Note: Reaction is usually very fast (< 2 hours).[1]

-

-

Quench:

-

Crucial: Quench with saturated NH4Cl solution slowly at 0°C.

-

Extract with EtOAc.[1]

-

Typical Yield: 60–85% (often cleaner than acid coupling for these substrates).[1]

Troubleshooting & Optimization

| Observation (LCMS) | Diagnosis | Remediation |

| No Reaction | Amine is too deactivated. | Switch to Protocol C (Anionic) or use Protocol B with heating >80°C in sealed tube. |

| Product Mass + 100-200 Da | Bis-acylation (Ring N + Exo N).[1] | Treat crude with LiOH/THF or K2CO3/MeOH to hydrolyze the Ring-N amide.[1] |

| Wrong Regioisomer | Ring-N acylation only. | The kinetic product is trapped. Heat the reaction mixture in Pyridine to 80°C to force rearrangement. |

| Low Conversion | Acid activation failed. | Ensure reagents (T3P/Ghosez) are fresh.[1] Water kills these reagents instantly.[1] |

Visualization: Regioselectivity Pathway

Figure 2: The kinetic vs. thermodynamic pathway.[1] Heating promotes the rearrangement of the unstable N-acyl intermediate to the stable exocyclic amide.

References

-

T3P Coupling Efficiency

- Propylphosphonic Anhydride (T3P)

-

Source: Common Organic Chemistry / Arch.[1] Pharm. Chem. Life Sci.

-

Aminopyrazole Regioselectivity

-

LiHMDS Anionic Coupling

-

Ghosez's Reagent Protocol

Sources

- 1. rsc.org [rsc.org]

- 2. Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Diazotization of 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine

Introduction: The Strategic Importance of Pyrazole Diazonium Salts in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in modern drug discovery, with numerous derivatives finding applications as anti-inflammatory, analgesic, anti-cancer, and antimicrobial agents.[1][2][3] The diazotization of aminopyrazoles to form pyrazole diazonium salts is a pivotal transformation, unlocking a diverse array of subsequent functionalizations. These highly reactive intermediates serve as versatile synthons for the introduction of various functionalities onto the pyrazole ring, enabling the synthesis of novel compounds with potential therapeutic value.[4][5] Specifically, 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine represents a key starting material. The presence of the fluorine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making its derivatives attractive for drug development programs.

This guide provides a comprehensive overview of the reagents and protocols for the successful diazotization of 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage this important chemical transformation.

Understanding the Diazotization of Heterocyclic Amines

The diazotization of primary aromatic and heterocyclic amines involves the reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid.[6][7] The reaction proceeds through the formation of a nitrosonium ion (NO⁺), which acts as the electrophile and attacks the amino group. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium salt.[7]

For heterocyclic amines like pyrazoles, the stability of the resulting diazonium salt is a critical consideration. The nature of the substituents on the pyrazole ring and the counter-ion of the diazonium salt significantly impact its stability and reactivity.[8][9] Electron-withdrawing groups, such as the fluorine atom in the target molecule, can influence the electron density of the pyrazole ring and, consequently, the stability of the diazonium intermediate.[10]

Core Reagents and Their Comparative Analysis

The choice of diazotization reagent is paramount for a successful and safe reaction. The following table summarizes the most common reagents, their characteristics, and their suitability for the diazotization of 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine.

| Reagent System | Key Characteristics & Advantages | Disadvantages & Safety Considerations |

| Sodium Nitrite (NaNO₂) / Strong Mineral Acid (e.g., HCl, H₂SO₄) | - Cost-effective and readily available.- Well-established, classical method.[6] | - Diazonium salts can be unstable, especially when isolated.[11][12] - Requires low temperatures (typically 0-5 °C) to minimize decomposition.[12] - In situ generation of nitrous acid can lead to side reactions if not controlled. |

| Nitrosylsulfuric Acid (HNSO₅) | - Suitable for weakly basic amines that are difficult to diazotize in aqueous mineral acids.[13] - Can be prepared in advance and stored. | - Highly corrosive and requires careful handling.- The reaction is typically performed in concentrated sulfuric acid. |

| tert-Butyl Nitrite (t-BuONO) | - Allows for diazotization under milder, often non-aqueous conditions.[5] - Can lead to the formation of more stable diazonium species.[14] | - More expensive than sodium nitrite.- Can introduce byproducts from the tert-butyl group. |

| Isoamyl Nitrite | - Similar to tert-butyl nitrite, used for diazotization in organic solvents. | - Volatile and has a strong odor.- Costlier than traditional reagents. |

Experimental Protocols

Protocol 1: Classical Diazotization using Sodium Nitrite and Hydrochloric Acid

This protocol is a standard and widely used method for the diazotization of aromatic and heterocyclic amines.

Materials:

-

4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine (1 equivalent) in a mixture of concentrated HCl and water at room temperature.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath. It is crucial to maintain this temperature range throughout the reaction to ensure the stability of the diazonium salt.[12]

-

Prepare a solution of sodium nitrite (1.0-1.2 equivalents) in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C. The addition should take approximately 20-30 minutes.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization.

-

The resulting solution contains the 4-Fluoro-1,3-dimethyl-1H-pyrazole-5-diazonium chloride and is typically used immediately in subsequent reactions without isolation.

Workflow Diagram:

Caption: Workflow for classical diazotization.

Protocol 2: Diazotization using tert-Butyl Nitrite in an Organic Solvent

This method is advantageous when the substrate or subsequent coupling partner is not soluble in aqueous media.

Materials:

-

4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine

-

tert-Butyl Nitrite (t-BuONO)

-

Anhydrous organic solvent (e.g., Acetonitrile, Tetrahydrofuran)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine (1 equivalent) and p-toluenesulfonic acid (1.1 equivalents) in the chosen anhydrous organic solvent.[15][16]

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add tert-butyl nitrite (1.1-1.3 equivalents) to the stirred solution via a syringe.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

The resulting solution of the diazonium salt can be used directly for subsequent transformations.

Mechanism of Diazotization

The diazotization reaction proceeds through a well-established mechanism involving the formation of a nitrosonium ion electrophile.

Caption: Mechanism of diazotization.

Safety Considerations and Stability of Pyrazole Diazonium Salts

Aryl and heterocyclic diazonium salts are known to be thermally unstable and can be explosive, especially when isolated in a dry state.[9][11][12] Therefore, it is highly recommended to use them in solution immediately after their preparation. The stability of pyrazole diazonium salts is influenced by the substituents on the ring and the nature of the counter-ion. Larger, non-nucleophilic counter-ions like tetrafluoroborate (BF₄⁻) or tosylate (TsO⁻) generally afford more stable diazonium salts.[9][12]

Subsequent Reactions of Pyrazole Diazonium Salts

The generated 4-Fluoro-1,3-dimethyl-1H-pyrazole-5-diazonium salt is a versatile intermediate for a variety of synthetic transformations, including:

-

Sandmeyer-type Reactions: Introduction of halides (Cl, Br), cyano (CN), and other groups using copper(I) salts as catalysts.[5][17][18]

-

Azo Coupling Reactions: Formation of azo dyes by reacting with electron-rich aromatic compounds.[19]

-

Dediazoniation: Replacement of the diazo group with a hydrogen atom.

-

Heck-Matsuda Reaction: Palladium-catalyzed arylation of alkenes.[20]

Conclusion

The diazotization of 4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine is a critical step in the synthesis of a wide range of potentially bioactive molecules. By carefully selecting the appropriate reagents and adhering to the detailed protocols outlined in this guide, researchers can safely and efficiently generate the corresponding diazonium salt for further synthetic elaborations. The choice between classical aqueous methods and non-aqueous approaches will depend on the specific requirements of the subsequent reaction steps and the solubility of the substrates.

References

-

ResearchGate. (n.d.). Chemistry of Pyrazole-3(5)-Diazonium Salts (Review). Retrieved from [Link]

-

RSC Publishing. (n.d.). Consecutive Pschorr–Sandmeyer reactions in a pyrazole series. Part 2.1 Access to the[21]benzopyrano[4,3-c. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2000/p1/a908990h

-

RSC Publishing. (n.d.). Synthesis and characterization of three pyrazolate inner diazonium salts: green, powerful and stable primary explosives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Retrieved from [Link]

-

Wiley Online Library. (2017). Pyrazolyldiazonium Salts in the Synthesis of 4‐Amino‐1,3'‐bipyrazoles. Retrieved from [Link]

-

CONICET. (n.d.). New application of heterocyclic diazonium salts. Synthesis of pyrazolo [3,4-d][8][21][22]triazin-4-ones and. Retrieved from [Link]

-

PMC. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

ACS Publications. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Retrieved from [Link]

-

MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from [Link]

- Google Patents. (n.d.). US4234478A - Process and apparatus for the diazotization of amines.

-

Organic Chemistry Portal. (2006, July 9). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amine. Retrieved from [Link]

-

RSC Publishing. (n.d.). Consecutive Pschorr–Sandmeyer reactions in a pyrazole series. Part 2.1 Access to the[21]benzopyrano[4,3-c]pyrazole system of pharmaceutical interest - Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

PMC. (2016, July 14). Exploring Flow Procedures for Diazonium Formation. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Retrieved from [Link]

-

Scribd. (n.d.). Diazotization Titration for Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]

-

datapdf.com. (n.d.). The Diazotization of Heterocyclic Primary Amines. Retrieved from [Link]

- Google Patents. (n.d.). CA1127634A - Process for preparing diazonium salts of 3-amino-pyrazole.

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

MDPI. (2023, October 30). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Retrieved from [Link]

-

RSC Publishing. (2023, May 19). Highly diastereoselective Heck–Matsuda reaction with pyrazolyl diazonium salts. Retrieved from [Link]

-

PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

-

MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

RSC Publishing. (2022, September 13). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds. Retrieved from [Link]

-

SlideShare. (2020, March 29). DIAZONIUM SALTS. Retrieved from [Link]

-

ResearchGate. (2026, January 6). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

-

Thieme. (n.d.). 26. Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation). Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis of Substituted Triazole-Pyrazole Hybrids using Triazenopyrazoles Precursors. Retrieved from [Link]

-

MDPI. (2024, June 19). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from [Link]

-

RSC Publishing. (n.d.). Reactions with heterocyclic diazonium salts: novel synthesis of pyrazolo[4,3-c]pyridazines and of pyrazolo[4,3-c]pyrazoles - Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Academia.edu. (n.d.). Reinvestigating the Reaction of 1H-Pyrazol-5-amines with 4,5-Dichloro-1,2,3-dithiazolium Chloride: A Route to Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles. Retrieved from [Link]

- Google Patents. (n.d.). US5874547A - Diazotization of amines.

Sources

- 1. rroij.com [rroij.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dokumente.ub.tu-clausthal.de [dokumente.ub.tu-clausthal.de]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diazotisation [organic-chemistry.org]

- 7. lkouniv.ac.in [lkouniv.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US5874547A - Diazotization of amines - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines [organic-chemistry.org]

- 16. portal.tpu.ru [portal.tpu.ru]

- 17. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. Consecutive Pschorr–Sandmeyer reactions in a pyrazole series. Part 2.1 Access to the [2]benzopyrano[4,3-c]pyrazole system of pharmaceutical interest - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 22. Synthesis and characterization of three pyrazolate inner diazonium salts: green, powerful and stable primary explosives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Heterocycle Synthesis Support Hub: 5-Aminopyrazole Cyclizations

Ticket #5AP-REGIO-001: Troubleshooting Regioselectivity in Bicyclic Fusions

Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Topic: Controlling N1 vs. C4 Nucleophilicity and 5- vs. 7-Isomer Ratios

The Mechanistic Diagnostic: Why is your reaction failing?

Before optimizing conditions, you must diagnose the competing pathways. 5-aminopyrazoles are ambident nucleophiles with four potential reactive sites: the exocyclic amine (

In cyclization reactions with 1,3-dielectrophiles (e.g.,

-

The Isomer Conundrum (Pyrazolo[1,5-a]pyrimidines): You formed the fused pyrimidine ring, but the substituents are at the wrong positions (e.g., obtaining the 7-isomer instead of the 5-isomer). This is a kinetic vs. thermodynamic control issue involving the exocyclic amine.

-

The Wrong Skeleton (Pyrazolo[3,4-b]pyridines): You intended to fuse a pyridine ring via

, but the nitrogen attacked instead, forming the pyrimidine fusion. This is a Chemoselectivity issue (N-attack vs. C-attack).

Visualizing the Divergence

The following decision tree illustrates the mechanistic bifurcation based on reaction conditions.

Caption: Mechanistic bifurcation showing how reaction conditions dictate the formation of pyrimidine (Path A) vs. pyridine (Path B) fused systems.

Troubleshooting Guide: Pyrazolo[1,5-a]pyrimidines

Issue: "I am reacting a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl, and I cannot control the 5- vs. 7-regioisomer ratio."

The Root Cause

The reaction proceeds via an initial attack of the exocyclic

-

Kinetic Control: The amine attacks the more electrophilic (or less sterically hindered) carbonyl.

-

Thermodynamic Control: The reaction equilibrates to form the more stable fused system.

Solution Matrix

| Variable | To Favor 7-Isomer (Attack at C1 of dielectrophile) | To Favor 5-Isomer (Attack at C3 of dielectrophile) | Mechanistic Insight |

| Solvent | Acetic Acid (AcOH) | Ethanol (EtOH) / Methanol | AcOH promotes protonation, often favoring thermodynamic equilibration and dehydration at the most basic site.[1] |

| Catalyst | None or Weak Acid | Base (Piperidine/Et3N) | Basic conditions favor the kinetic enamine formation at the most accessible carbonyl. |

| Temperature | Reflux (>100°C) | Room Temp to 60°C | Higher heat overcomes the activation energy for the thermodynamic product or reversible attack. |

| Substituents | Electron Withdrawing (on Pyrazole) | Electron Donating (on Pyrazole) | EWGs reduce nucleophilicity of the exocyclic amine, making it more selective for the highly electrophilic center. |

FAQ: "How do I reverse the selectivity?"

Q: I am getting the 7-methyl isomer using ethyl acetoacetate in ethanol. I need the 5-methyl isomer. A: The 7-methyl isomer forms because the amine attacks the ketone (more electrophilic than the ester) first. To reverse this:

-

Switch Substrate: Use a

-amino enone or alkyne precursor instead of a -

Change pH: Run the reaction in glacial acetic acid at reflux. While this often pushes toward the thermodynamic product, in many pyrazole systems, the solvent change alters the tautomeric equilibrium of the intermediate, shifting the major isomer [1, 5].

Troubleshooting Guide: Pyrazolo[3,4-b]pyridines

Issue: "I want the pyridine fusion (C4 attack), but I keep getting the pyrimidine fusion (N1 attack)."

The Root Cause

The exocyclic amine and N1 are significantly more nucleophilic than C4. Under standard condensation conditions (EtOH, reflux), N-attack is kinetically rapid, leading to pyrazolo[1,5-a]pyrimidines.

Protocol: Forcing C4 Cyclization (The "Friedlander" Approach)

To force the reaction at C4, you must activate the electrophile specifically for C-attack or use a multicomponent reaction (MCR) approach that involves a Michael addition at C4.

Recommended Workflow (Lewis Acid Catalysis): This protocol uses Iron(III) Chloride to activate the 1,3-dicarbonyl and stabilize the intermediate required for C4 cyclization [2].

Reagents:

-

5-Aminopyrazole (1.0 equiv)

-

1,3-Dicarbonyl or Cyclic 1,3-diketone (1.0 equiv)

-

Aldehyde (if running 3-component coupling) (1.0 equiv)

-

Catalyst:

(10-20 mol%) or -

Solvent: Ethanol or Acetonitrile

Step-by-Step:

-

Dissolve: Dissolve the aldehyde and 1,3-dicarbonyl in EtOH. Stir for 10 mins.

-

Catalyst: Add

(0.2 equiv).[2] The solution may darken. -

Addition: Add the 5-aminopyrazole.

-

Reflux: Heat to reflux for 3–6 hours.

-

Monitor: Check TLC. If the spot is fluorescent blue/green, you likely have the pyridine fusion (pyrazolo[3,4-b]pyridine). Pyrazolo[1,5-a]pyrimidines are often non-fluorescent or weakly fluorescent.

-

Workup: Cool to RT. The product often precipitates. If not, remove solvent and recrystallize from EtOH/DMF.

Validated Experimental Protocols

Protocol A: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines (Thermodynamic)

Target: 7-substituted derivatives using unsymmetrical

-

Setup: In a round-bottom flask, combine 5-aminopyrazole (1 mmol) and the unsymmetrical 1,3-diketone (1.2 mmol).

-

Solvent: Add Glacial Acetic Acid (5 mL).

-

Reaction: Reflux at 118°C for 4 hours.

-

Note: AcOH serves as both solvent and catalyst, protonating the carbonyls and facilitating water elimination.

-

-

Isolation: Pour the hot mixture into ice-cold water (20 mL).

-

Purification: Filter the precipitate. Wash with water and hexane. Recrystallize from Ethanol.

-

Validation: Check

NMR.[3] The C-6 proton of the pyrimidine ring usually appears as a singlet or doublet around

-

Protocol B: Microwave-Assisted Switch

Target: Rapid screening of isomer ratios.

-

Mixture: Combine reactants in a microwave vial.

-

Condition 1 (Kinetic): Ethanol, no acid. MW 120°C, 10 min. -> Analyzes for Isomer A.

-

Condition 2 (Thermodynamic): Ethanol + 2 drops conc. HCl. MW 140°C, 10 min. -> Analyzes for Isomer B.

References

-

Aggarwal, R., et al. (2018).[4] 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[2] Semantic Scholar.

-

Fan, X., et al. (2018). Regioselective synthesis of pyrazolo[3,4-b]pyridines via FeCl3-catalyzed multicomponent reaction.[4] National Institutes of Health (NIH).

-

Fichez, J., et al. (2012).[3] Recent advances in aminopyrazoles synthesis and functionalization.[5][6][7] Beilstein Journal of Organic Chemistry.[5]

-

Makisumi, Y. (1962). Synthesis of Pyrazolo[1,5-a]pyrimidines.[1][3][4][7][8][9][10] Chemical and Pharmaceutical Bulletin. (Foundational text for mechanism).

-

BenchChem Technical Guides. (2025). A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. heterocyclist.wordpress.com [heterocyclist.wordpress.com]

- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Handling hygroscopic nature of aminopyrazole hydrochloride salts

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for handling aminopyrazole hydrochloride salts. As a Senior Application Scientist, I understand the unique challenges presented by the hygroscopic nature of these compounds. This guide is designed to provide you with practical, in-depth solutions to common issues encountered during experimentation, ensuring the integrity and success of your research.

The propensity of a substance to absorb moisture from the surrounding environment is known as hygroscopicity.[] This can significantly impact the physical and chemical stability of active pharmaceutical ingredients (APIs) like aminopyrazole hydrochloride salts.[2] Absorbed moisture can lead to chemical degradation, changes in crystal structure, and altered dissolution behavior, ultimately compromising product quality and shelf life.[] Therefore, understanding and managing hygroscopicity from the early stages of drug development is crucial.[2]

This resource is structured in a question-and-answer format to directly address your most pressing concerns.

Section 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the handling of hygroscopic aminopyrazole hydrochloride salts.

Q1: What are the immediate visual signs that my aminopyrazole hydrochloride salt has absorbed moisture?

A1: The most common visual indicators of moisture absorption include a change in the physical appearance of the powder. You may observe:

-

Clumping or Caking: The free-flowing powder will begin to form aggregates.[3]

-

Deliquescence: In cases of high moisture absorption, the solid may start to dissolve and become a liquid or slurry.

-

Change in Color or Transparency: Some salts may change color or become more translucent upon hydration.

It is important to note that significant moisture uptake can occur before these visual signs are apparent. Therefore, relying solely on visual inspection is not sufficient for critical applications.

Q2: How does moisture absorption affect the accuracy of my experimental results?

A2: Moisture absorption can introduce significant errors in your experiments, primarily through:

-

Inaccurate Weighing: The measured weight will be higher than the actual weight of the active compound, leading to errors in concentration calculations. A continuous, unidirectional drift in the balance reading is a key indicator of a hygroscopic sample.[4]

-

Alteration of Chemical Properties: The presence of water can catalyze degradation reactions, such as hydrolysis, leading to the formation of impurities and a decrease in the potency of the active ingredient.[5]

-

Changes in Physical Properties: Moisture can alter the solubility, dissolution rate, and crystal form of the compound, which can impact bioavailability and formulation performance.[]

Q3: What is the best way to store aminopyrazole hydrochloride salts to minimize moisture absorption?

A3: Proper storage is the first line of defense against hygroscopicity. The following practices are recommended:

-

Use of Desiccators: Store the salt in a desiccator containing a suitable desiccant, such as silica gel or calcium chloride.[3] Desiccators provide a low-humidity environment essential for preserving moisture-sensitive materials.[3]

-

Inert Atmosphere: For highly sensitive compounds, storage in a glove box under an inert atmosphere (e.g., nitrogen or argon) is ideal.

-

Appropriate Containers: Use containers with tight-fitting seals. For long-term storage, consider heat-sealed moisture-barrier bags.[6]

-

Temperature Control: Store at a consistent, cool temperature.[7] Temperature fluctuations can lead to condensation inside the container.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: The weight of my aminopyrazole hydrochloride salt is continuously increasing on the analytical balance.

-

Cause: This is a classic sign of a hygroscopic substance absorbing atmospheric moisture.[4] The longer the sample is exposed to air, the more water it will absorb, leading to a steady increase in weight.

-

Solution:

-

Minimize Exposure Time: Work quickly when weighing the sample. Have all necessary equipment and materials ready before opening the sample container.

-

Use a Weighing Bottle: For highly hygroscopic samples, weighing them in a small, capped weighing bottle is recommended.[4] This minimizes contact with the atmosphere.

-

Controlled Environment: If possible, perform weighing inside a glove box with a controlled, low-humidity atmosphere.

-

Weighing by Difference: Tare the capped weighing bottle containing the sample. Quickly transfer the desired amount of sample to your reaction vessel and re-cap the weighing bottle. Re-weigh the bottle. The difference in weight is the amount of sample transferred.

-

Issue 2: My experimental results are inconsistent, and I suspect moisture contamination.

-

Cause: Inconsistent results can arise from variable water content in your starting material. Even if the material appears dry, it may have absorbed different amounts of moisture between experiments.

-

Solution:

-

Determine the Water Content: The most accurate method for determining water content is Karl Fischer titration.[8][9] This technique is specific to water and is not affected by other volatile components.[8] It can measure water content from parts per million up to 100%.[8]

-

Drying the Sample: If the compound is thermally stable, you can dry it in a vacuum oven at a suitable temperature before use. It is crucial to cool the dried sample in a desiccator before weighing to prevent reabsorption of moisture.[4]

-

Standardize Handling Procedures: Ensure that all handling steps, from opening the container to weighing and dissolution, are performed consistently for every experiment to minimize variability in moisture exposure.

-

Issue 3: The aminopyrazole hydrochloride salt has formed hard clumps, making it difficult to handle and weigh.

-

Cause: Prolonged or significant exposure to humidity can cause the powder particles to bind together, forming solid aggregates.[3]

-

Solution:

-

Gentle Mechanical Grinding: If the clumps are not too hard, they can be gently broken up with a spatula or a mortar and pestle inside a low-humidity environment (e.g., a glove box). Be cautious to avoid excessive grinding, which can alter particle size and potentially the material's properties.

-

Drying: Drying the material as described in the previous solution may help to break down the clumps.

-

Prevention: The best solution is prevention. Always ensure the container is tightly sealed after each use and stored in a desiccator.

-

Section 3: Experimental Protocols

Protocol 1: Accurate Weighing of a Hygroscopic Aminopyrazole Hydrochloride Salt

This protocol details the steps for accurately weighing a moisture-sensitive compound.

Materials:

Procedure:

-

Place the capped weighing bottle in a desiccator to ensure it is dry.

-

Transfer the weighing bottle to the analytical balance using tweezers and tare the balance.

-

In a low-humidity environment (if possible), quickly transfer the approximate amount of aminopyrazole hydrochloride salt into the weighing bottle and securely replace the cap.

-

Place the capped weighing bottle back on the analytical balance and record the weight.

-

Quickly transfer the desired amount of the salt from the weighing bottle to the receiving vessel (e.g., a flask).

-

Immediately recap the weighing bottle.

-

Re-weigh the capped weighing bottle. The difference between the initial and final weights is the exact mass of the transferred salt.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a general overview of determining water content using Karl Fischer titration. Specific instrument parameters will vary.

Principle: Karl Fischer titration is a redox reaction where water reacts with iodine and sulfur dioxide in the presence of a base and a solvent (typically methanol).[9]

Types of Karl Fischer Titration:

-

Volumetric: Best for samples with high water content. A standard Karl Fischer reagent is titrated into the sample until an endpoint is reached.[9]

-

Coulometric: Ideal for samples with very low water content. Iodine is generated electrolytically, and the amount of electricity required is proportional to the water content.[9]

General Procedure (Coulometric Method):

-

The Karl Fischer titrator's reaction vessel is filled with a specialized solvent.

-

The instrument is conditioned to remove any residual moisture from the solvent.

-

A known weight of the aminopyrazole hydrochloride salt is accurately weighed and introduced into the reaction vessel.

-

The titration begins, and iodine is generated to react with the water from the sample.

-

The instrument automatically detects the endpoint of the reaction.

-

The water content is calculated based on the amount of electricity consumed and the sample weight.

Section 4: Data Presentation

Table 1: Example of Water Content Analysis of Aminopyrazole Hydrochloride Salt Batches

| Batch Number | Visual Appearance | Water Content by Karl Fischer Titration (%) |

| APZ-HCl-001 | Free-flowing white powder | 0.15 |

| APZ-HCl-002 | Slightly clumpy powder | 1.20 |

| APZ-HCl-003 | Hard clumps, slightly off-white | 5.80 |

This table illustrates how visual appearance can correlate with water content, but also highlights the necessity of quantitative analysis for accurate assessment.

Section 5: Visualizations

Workflow for Handling a New Batch of Aminopyrazole Hydrochloride Salt

Caption: Decision workflow for handling new aminopyrazole hydrochloride salt batches.

Weighing Protocol for Hygroscopic Salts

Caption: Step-by-step process for accurate weighing of hygroscopic salts.

References

-

Moisture Content by Karl Fischer Titration. ARDL. [Link]

-

Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower. [Link]

-

Mastering Karl Fischer Moisture Analysis: A Complete Guide. TCA Lab / Alfa Chemistry. [Link]

-

Unveiling of Hygroscopicity Evaluation for Drug Formulation. Labinsights. [Link]

-

Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

-

Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

-

What Is Karl Fischer Titration?. Mettler Toledo. [Link]

-

How to weigh a higroscopic substance. Chromatography Forum. [Link]

-

Hygroscopicity Evaluation. Technology Networks. [Link]

-

What packaging materials do you recommend for moisture-sensitive reactive adhesives and sealants? | 2018-03-16. Adhesives & Sealants Industry. [Link]

-

Mixing & Drying Hygroscopic Materials. PerMix. [Link]

-

Water Determination (Karl Fischer Method). The Japanese Pharmacopoeia. [Link]

-

Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer. American Pharmaceutical Review. [Link]

-

5 Ways to Protect Sensitive Products from Moisture when using an FIBC Bulk Bag. Southern Packaging, LP. [Link]

-

Effective Ways of Moisture Sensitive Device Storage and Handling. PCBCart. [Link]

-

The Do's and Don'ts of Laboratory Balances. Labcompare.com. [Link]

-

The use of Moisture Meters. Dampness-info.co.uk. [Link]

-

Handling, packaging, and shipping of moisture sensitive components. 1-Source Electronic Components, Inc. [Link]

-

Best Desiccants for Pharmaceutical Packaging and Storage. Humi Pak. [Link]

-

What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions. Dampness & Rot. [Link]

-

Drying and Storing Hygroscopic Salts : r/chemistry. Reddit. [Link]

-

3 Ways to Handle Hygroscopic Material Challenges. Vesta® Nutra. [Link]

-

An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. [Link]

-

Drying Techniques in Pharmaceutical Processing | PDF. Scribd. [Link]

-

Hygroscopic Salt Behaviour. INSITU Building Preservation. [Link]

-

Humidity controlled storage in pharmaceutical applications. Dryzone. [Link]

-

Hygroscopic Salt Behaviour. Sussex Damp Experts. [Link]

-

Weighing the Right Way with Lab Balances. Mettler Toledo. [Link]

-

Tips on weighing hygroscopic substance on a microbalance : r/labrats. Reddit. [Link]

-

Drying. Clinical Gate. [Link]

-

Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]

-

Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. ResearchGate. [Link]

-

Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.. Semantic Scholar. [Link]

-

What are the hazardous effects of hygroscopic materials?. Quora. [Link]

-

Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. [Link]

-

Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. [Link]

-

A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Brieflands. [Link]

-

Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. Copernicus Publications. [Link]

-

Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. [Link]

-

Recent developments in aminopyrazole chemistry. ResearchGate. [Link]

Sources

- 2. labinsights.nl [labinsights.nl]

- 3. pharmainfo.in [pharmainfo.in]

- 4. genfollower.com [genfollower.com]

- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pcbcart.com [pcbcart.com]

- 7. adhesivesmag.com [adhesivesmag.com]

- 8. ardl.com [ardl.com]

- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

Overcoming steric hindrance in 4-substituted aminopyrazole reactions

Technical Support Center: 4-Substituted Aminopyrazole Chemistry

Status: Online Operator: Senior Application Scientist Ticket Topic: Overcoming Steric Hindrance in 4-Substituted-3-Aminopyrazole Reactions

System Overview: The "Picket Fence" Problem

Welcome to the technical support hub for aminopyrazole chemistry. If you are here, you are likely facing low yields or stalled reactions with 4-substituted-3-aminopyrazoles .

The Root Cause: The C4-substituent (R2 in the diagram below) creates a "picket fence" steric effect. Unlike a standard aniline, the exocyclic amine at C3 is flanked by:

-

The Ring Nitrogen (N2): Acts as a hydrogen bond acceptor or metal trap.

-

The C4 Substituent: If this is an aryl, isopropyl, or halide group, it physically blocks the trajectory of incoming electrophiles (109.5° tetrahedral approach).

This guide provides self-validating protocols to bypass these energy barriers.

Module 1: Amide Coupling Troubleshooting

User Report: "Standard EDC/HOBt or HATU coupling yields <20% product. The amine remains unreacted."

Diagnosis: The C4-substituent twists the exocyclic amine out of planarity, reducing orbital overlap and nucleophilicity. Standard activated esters (OBt/OAt) are not electrophilic enough to capture this sluggish amine before hydrolysis occurs.

The Fix: Propylphosphonic Anhydride (T3P) T3P is superior to HATU for sterically hindered anilines because it forms a highly reactive mixed anhydride in situ and acts as a water scavenger, driving the equilibrium forward.

Protocol 1.1: High-Energy T3P Coupling

| Parameter | Condition | Rationale |

| Reagent | T3P (50% w/w in EtOAc) | Low steric bulk compared to uronium salts; high electrophilicity. |

| Base | Pyridine (3-5 equiv) | Acts as both base and acyl-transfer catalyst (forming an N-acyl pyridinium intermediate). |

| Solvent | 2-MeTHF or EtOAc | T3P is stable in these; 2-MeTHF allows higher reaction temps than DCM. |

| Temp | 0°C | Start cold to prevent racemization of the acid (if chiral), heat to overcome steric barrier. |

Step-by-Step Workflow:

-

Dissolve Carboxylic Acid (1.0 equiv) and 4-substituted-3-aminopyrazole (1.1 equiv) in 2-MeTHF (0.2 M).

-

Add Pyridine (4.0 equiv).

-

Cool to 0°C.

-

Dropwise add T3P (50% in EtOAc, 2.0 equiv). Note: Evolution of gas is minimal, unlike thionyl chloride.

-

Allow to warm to RT. If conversion is <50% by LCMS after 2h, heat to 60°C.

-

Quench: Add water. T3P byproducts are water-soluble, simplifying purification.[1]

Expert Insight: If T3P fails, do not revert to HATU. Convert the acid to the Acid Chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) which is neutral and tolerates acid-sensitive groups better than SOCl2 [1].

Module 2: Buchwald-Hartwig Cross-Coupling

User Report: "Pd-catalyzed arylation of the amine fails. I see dehalogenation of the aryl halide or unreacted starting material."

Diagnosis: Steric bulk at C4 inhibits the reductive elimination step of the catalytic cycle. The Pd center cannot squeeze the bulky aminopyrazole and the aryl group together to form the C-N bond.

The Fix: Bulky Ligands & Pre-Catalysts You must use a ligand large enough to force reductive elimination (via steric crowding) but flexible enough to allow oxidative addition. BrettPhos or tBuBrettPhos are the gold standards here.

Protocol 2.1: The "BrettPhos" System

| Component | Recommendation | Function |

| Pre-Catalyst | BrettPhos Pd G3 or G4 | Ensures 1:1 L:Pd ratio; activates rapidly at RT. Avoids Pd(OAc)2 induction periods. |

| Ligand | tBuBrettPhos | The t-Butyl group provides extreme steric bulk to accelerate reductive elimination. |

| Base | LHMDS (Lithium Hexamethyldisilazide) | Soluble base; prevents coordination issues seen with Carbonates in hindered systems. |

| Solvent | THF or Dioxane | Ethereal solvents stabilize the active Pd species. |

Step-by-Step Workflow:

-

In Glovebox/Inert Atmo: Charge vial with Aryl Bromide (1.0 equiv), Aminopyrazole (1.2 equiv), and BrettPhos Pd G3 (0.02 equiv / 2 mol%).

-

Add THF (degassed, 0.2 M).

-

Add LHMDS (1.0 M in THF, 2.2 equiv) dropwise. Note: The solution often turns dark red/brown.

-

Seal and heat to 60°C.

-

Checkpoint: If the aryl halide is consumed but no product forms (dehalogenation), switch to the even bulkier AdBrettPhos ligand.

Critical Warning: Do not use Aryl Iodides if possible. Iodide ions can poison the catalyst in these specific systems by forming stable bridged dimers [2]. Use Aryl Bromides or Triflates.[2][3]

Module 3: Regioselectivity (The Hidden Trap)

User Report: "I am trying to alkylate the ring nitrogen (N1), but I get a mixture of N1 and N2 isomers."

Diagnosis: The 4-substituent influences the ratio via steric clash.

-

Electronic Control: Favors N1 (distal to the amino group).

-

Steric Control: If C4 is bulky, it pushes alkylation toward N1 (less hindered). However, if C3-Amino is unprotected, it can compete.

Decision Logic: Regioselective Alkylation